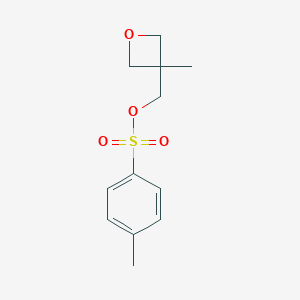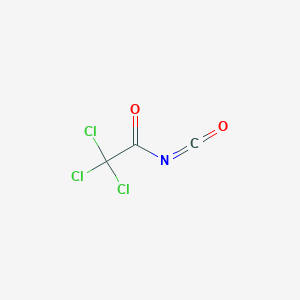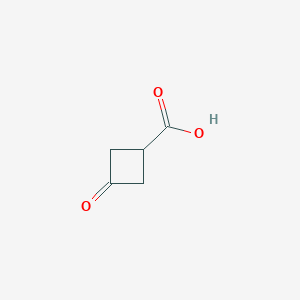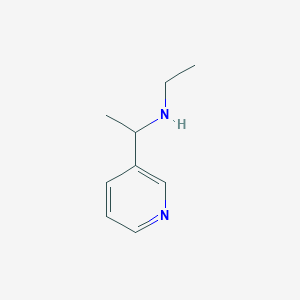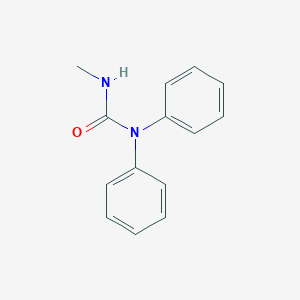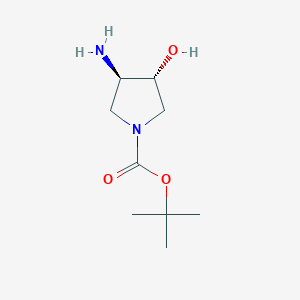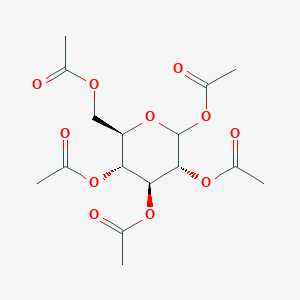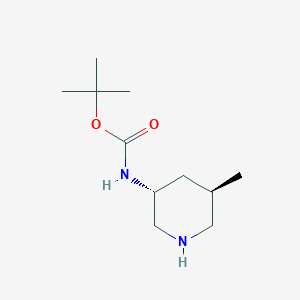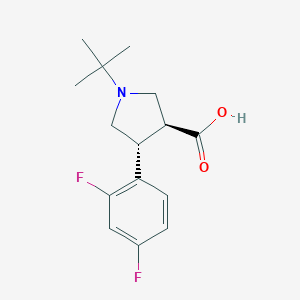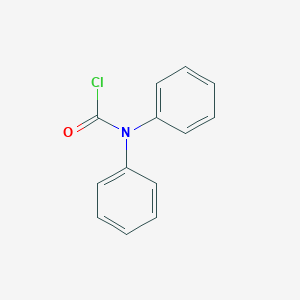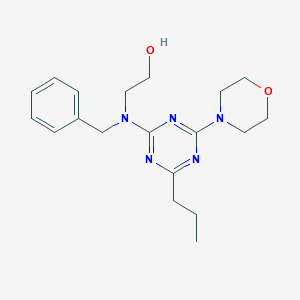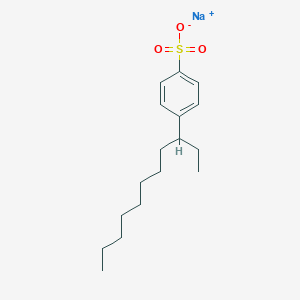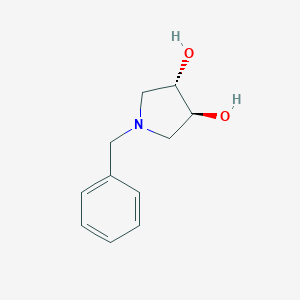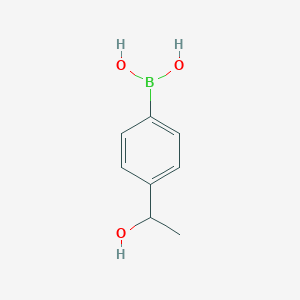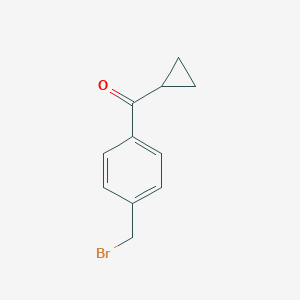
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone
概要
説明
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone is a chemical compound with the CAS Number: 35981-66-9. It has a molecular weight of 239.11 . The compound is a white to off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is [4- (bromomethyl)phenyl] (cyclopropyl)methanone . The InChI code for the compound is 1S/C11H11BrO/c12-7-8-1-3-9 (4-2-8)11 (13)10-5-6-10/h1-4,10H,5-7H2 .Physical And Chemical Properties Analysis
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone is a white to off-white solid . It should be stored in a refrigerator .科学的研究の応用
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and drug discovery.
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone
serves as a valuable building block in the development of novel drugs and pharmacophores. When appended to ligands or pharmacophores through its brominated linker, it allows for UV light-induced covalent modification of biological targets. This modification can have downstream applications via the alkyne tag .
Experimental Procedure
Results
The modified ligand can selectively interact with the biological target, allowing researchers to study its effects and potentially develop new therapeutic agents.
Organic Synthesis
Specific Scientific Field
Organic chemistry and synthetic methodology.
Summary
The cyclopropyl group is influential in biological systems due to its presence in natural products and bioactive compounds. (4-(Bromomethyl)phenyl)(cyclopropyl)methanone can be used as a precursor for the synthesis of cyclopropane derivatives. These derivatives exhibit antibacterial, antiviral, and enzyme inhibition activities .
Experimental Procedure
Safety And Hazards
特性
IUPAC Name |
[4-(bromomethyl)phenyl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFDRURELYOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262646 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone | |
CAS RN |
35981-66-9 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


